molecular formula C25H30N4O7S3 B2940528 ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-37-9

ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2940528
CAS No.: 865248-37-9
M. Wt: 594.72
InChI Key: LYUUFGAPZKZPOH-RFBIWTDZSA-N
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Description

Ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex molecule featuring a benzothiazole core substituted with sulfamoyl and imino groups. The benzothiazole ring is further functionalized with a sulfonamide-linked benzoyl group bearing a 2-ethylpiperidinyl moiety, while the acetate ester at the C2 position contributes to its lipophilicity. Structural determination techniques such as X-ray crystallography, facilitated by programs like SHELXL , and NMR spectroscopy , are critical for elucidating its conformation and electronic properties.

Properties

IUPAC Name

ethyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S3/c1-3-18-7-5-6-14-29(18)39(34,35)19-10-8-17(9-11-19)24(31)27-25-28(16-23(30)36-4-2)21-13-12-20(38(26,32)33)15-22(21)37-25/h8-13,15,18H,3-7,14,16H2,1-2H3,(H2,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUUFGAPZKZPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various research studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its biological activity, particularly in medicinal chemistry. The presence of the sulfonyl and sulfamoyl groups enhances its pharmacological potential, possibly influencing its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₂₃N₃O₅S₂
  • Molecular Weight : 401.52 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Activity

The compound's structural components suggest it may have anticancer properties. Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, a related compound was shown to inhibit cell proliferation in breast cancer models by inducing cell cycle arrest and apoptosis .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Specifically, compounds with similar structures have been identified as inhibitors of certain kinases involved in cancer progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole ring enhanced antibacterial activity significantly. Ethyl 2-[(2Z)-2-(4-sulfonylbenzoyl)imino] derivatives were particularly effective, suggesting that similar modifications could enhance the activity of ethyl 2-[(2Z)-2-{4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl derivatives .

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 8 µg/mLMIC = 16 µg/mL
Ethyl derivativeMIC = 4 µg/mLMIC = 8 µg/mL

Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that a related compound induced apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to sulfonylurea-class herbicides (e.g., metsulfuron-methyl) and benzothiazole derivatives. Key distinctions lie in core scaffolds, substituent groups, and physicochemical properties, which influence biological activity and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Use
Ethyl 2-[(2Z)-2-({4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate Benzothiazole 6-sulfamoyl, 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl Imino, acetate ester, sulfonamide Undefined (potential pharmaceutical/herbicide)
Metsulfuron-methyl Triazine 4-methoxy, 6-methyl Sulfonylurea, methyl ester Herbicide
Triflusulfuron-methyl Triazine 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy) Sulfonylurea, methyl ester Herbicide

Key Observations:

Core Structure :

  • The target compound’s benzothiazole core contrasts with the triazine rings in sulfonylurea herbicides. Benzothiazoles are more commonly associated with pharmaceutical applications (e.g., kinase inhibitors) due to their aromatic heterocyclic nature, while triazines are prevalent in agrochemicals for their herbicidal activity .

Substituent Effects: The 6-sulfamoyl group on the benzothiazole may enhance hydrogen-bonding interactions with biological targets, analogous to sulfonylurea herbicides’ sulfonyl bridges binding acetolactate synthase in plants .

Physicochemical Properties :

  • The acetate ester and ethylpiperidinyl groups likely increase lipophilicity (logP), favoring absorption in biological systems. In contrast, sulfonylurea herbicides prioritize solubility in aqueous environments for plant uptake.

Spectroscopic Differentiation :

  • NMR analysis (as in ) would reveal distinct chemical shifts in regions corresponding to the ethylpiperidinyl-sulfonyl and benzothiazole moieties, aiding structural elucidation.

Biological Activity :

  • While sulfonylurea herbicides inhibit plant acetolactate synthase, the target compound’s benzothiazole core and sulfamoyl group suggest divergent mechanisms, possibly targeting enzymes like carbonic anhydrase or kinases.

Notes

Contradictions and Uncertainties: The compound’s benzothiazole core aligns more with pharmaceuticals, yet its sulfonamide groups resemble herbicidal sulfonylureas. This duality complicates mechanistic predictions. No explicit activity data is available in the provided evidence, necessitating further biochemical assays.

Methodological Considerations :

  • Structural refinement via SHELX programs and NMR spectroscopy are critical for confirming stereochemistry and substituent effects.
  • Comparative studies should include computational modeling (e.g., docking studies) to predict target interactions.

Research Gaps :

  • Synthesis routes, toxicity profiles, and in vivo efficacy data are absent in current literature.

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